molecular formula C9H9ClO5 B12089333 Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate

Cat. No.: B12089333
M. Wt: 232.62 g/mol
InChI Key: ZYABYPOBENCXBS-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a chloro group and a methoxy-oxoethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate typically involves the esterification of 5-chloro-2-furoic acid with methoxy-oxoethyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted furoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-furoate: Lacks the methoxy-oxoethyl group.

    Methyl 2-(2-methoxy-2-oxoethyl)-3-furoate: Lacks the chloro group.

    Ethyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-3-furoate is unique due to the presence of both the chloro and methoxy-oxoethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H9ClO5

Molecular Weight

232.62 g/mol

IUPAC Name

methyl 5-chloro-2-(2-methoxy-2-oxoethyl)furan-3-carboxylate

InChI

InChI=1S/C9H9ClO5/c1-13-8(11)4-6-5(9(12)14-2)3-7(10)15-6/h3H,4H2,1-2H3

InChI Key

ZYABYPOBENCXBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(O1)Cl)C(=O)OC

Origin of Product

United States

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